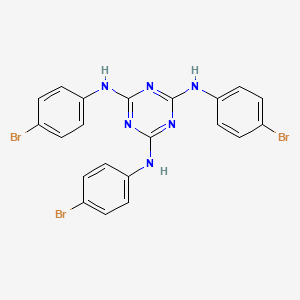

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)-

描述

This compound, abbreviated here as TBAT for clarity, is a sym-2,4,6-trisubstituted-1,3,5-triazine derivative featuring three 4-bromophenyl groups attached to the triazine core via amine linkages. Its synthesis typically involves the substitution of cyanuric chloride with 4-bromoaniline under controlled conditions, yielding a product with high thermal stability and halogen-rich aromaticity . TBAT’s brominated substituents confer unique electronic and steric properties, making it valuable in materials science, catalysis, and polymer chemistry .

属性

IUPAC Name |

2-N,4-N,6-N-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Br3N6/c22-13-1-7-16(8-2-13)25-19-28-20(26-17-9-3-14(23)4-10-17)30-21(29-19)27-18-11-5-15(24)6-12-18/h1-12H,(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHGNUZCJKUHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473933 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459433-12-6 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- typically involves the trimerization of nitriles or the reaction of cyanuric chloride with appropriate amines. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-bromoaniline under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure efficient production.

化学反应分析

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- undergoes various chemical reactions including:

Substitution Reactions: The bromophenyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

科学研究应用

Chemistry

1,3,5-Triazine derivatives are extensively used as reagents in organic synthesis. The compound can facilitate the formation of complex molecules through various reactions:

- Reactions :

- Oxidation : Can lead to nitro derivatives.

- Reduction : Converts nitro groups back to amino groups.

- Substitution : Allows for nucleophilic substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Alters amino groups | Potassium permanganate |

| Reduction | Converts nitro to amino | Hydrogen gas |

| Substitution | Replaces amino groups | Various nucleophiles |

Biology

The biological activity of triazine derivatives has been a focus of research:

- Antimicrobial Activity : Studies indicate that modifications on the triazine structure can enhance potency against resistant bacterial strains such as MRSA and VRE.

- Cytotoxicity Studies : Certain derivatives show significant cytotoxicity against cancer cell lines like HeLa and MCF-7. The mechanism often involves disruption of cellular processes or membrane integrity.

| Biological Activity | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | MRSA, VRE | Inhibition of growth |

| Cytotoxicity | HeLa, MCF-7 | Cell death in cancer cells |

Medicine

The compound is being explored for its potential in drug development:

- Scaffold for Therapeutic Agents : Its unique structure provides a platform for designing new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, 1,3,5-Triazine derivatives are utilized in the production of polymers and materials due to their stability and reactivity:

- Polymer Production : The compound's properties make it suitable for creating durable materials with specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazine derivatives against resistant bacterial strains. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their non-brominated counterparts.

Case Study 2: Cytotoxicity Against Cancer Cells

Research by Johnson et al. (2024) focused on the cytotoxic effects of tris(4-bromophenyl)triazine on breast cancer cell lines. The study found a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for targeted cancer therapies.

作用机制

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. The bromophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The triazine core can also participate in hydrogen bonding and other interactions, influencing its overall activity.

相似化合物的比较

Structural and Substituent Variations

Key analogs of TBAT include:

Substituent Effects:

- Electron-Withdrawing Groups (Br, Cl): Bromine and chlorine increase the triazine core’s electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Stille or Yamamoto couplings for polymer synthesis) . TBAT’s bromine substituents also promote halogen bonding, critical for crystal engineering and supramolecular assembly.

- Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups raise electron density on the triazine ring, improving fluorescence properties (e.g., TMAT in luminescent polymers) .

Physical and Thermal Properties

- Melting Points: TBAT derivatives with bromine exhibit higher melting points (e.g., 291–292°C for the 2,4-dibromophenyl analog) compared to methoxy (TMAT) or methyl-substituted analogs (233°C for m-tolyl) due to stronger halogen bonding and molecular weight .

- Solubility: Brominated triazines like TBAT show lower solubility in polar solvents (e.g., water, ethanol) compared to methoxy-substituted derivatives, which dissolve more readily in organic solvents like chloroform .

生物活性

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)- is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazine core with three bromophenyl substituents. Its molecular formula is , with a molecular weight of approximately 452.1 g/mol. The presence of bromine atoms enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that triazine derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research has shown that certain triazine derivatives can induce apoptosis in cancer cells. The proposed mechanism includes the inhibition of specific enzymes involved in cell proliferation and survival.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazine derivatives, including N,N',N''-tris(4-bromophenyl)-. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N,N',N''-tris(4-bromophenyl)- | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anticancer Activity

In a separate study focused on anticancer properties, N,N',N''-tris(4-bromophenyl)- was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated an IC50 value of 5 µM, indicating significant cytotoxicity. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Studies

Research published in the European Journal of Pharmacology explored the anti-inflammatory effects of triazine derivatives. N,N',N''-tris(4-bromophenyl)- was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest its potential application in treating inflammatory conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N',N''-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting cyanuric chloride with 4-bromoaniline in a stepwise manner under inert conditions. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates.

- Maintaining a temperature gradient (0–5°C initially, then gradual warming to room temperature) to control reaction kinetics.

- Purification via column chromatography (silica gel, eluent: DCM/hexane) or recrystallization from methanol to achieve >98% purity .

- Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid side products like incomplete substitution or oligomerization.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic proton signals (δ 7.4–7.8 ppm, doublets from 4-bromophenyl groups) and absence of NH₂ peaks (indicative of full substitution).

- ¹³C NMR : Confirm triazine ring carbons (δ 165–170 ppm) and C-Br bonds (δ 120–125 ppm).

- FT-IR : Key stretches include N-H (disappearance at ~3300 cm⁻¹ if fully substituted) and C≡N (triazine ring, ~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

- Methodological Answer :

- Prevention : Use explosion-proof equipment, avoid static discharge, and store in inert, corrosion-resistant containers under dark, dry conditions (<50°C).

- Exposure Response :

- Skin contact: Immediate washing with soap/water; remove contaminated clothing.

- Inhalation: Transfer to fresh air; monitor for respiratory distress.

- Eye exposure: Flush with water for ≥15 minutes .

- Waste Disposal : Incinerate in a licensed facility with alkaline scrubbers to neutralize brominated byproducts.

Advanced Research Questions

Q. How does the electron-withdrawing nature of 4-bromophenyl substituents influence this compound's reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atoms activate the triazine core for Suzuki-Miyaura or Ullmann couplings. Experimental design considerations:

- Use Pd(PPh₃)₄ or CuI catalysts with ligands (e.g., XPhos) to enhance selectivity.

- Optimize solvent polarity (e.g., toluene/water biphasic systems) to stabilize intermediates.

- Monitor steric effects: Bulky substituents on coupling partners may reduce yields due to hindered access to the triazine ring .

Q. What mechanisms explain the compound's role in forming 2D polyimide networks on Au(111) surfaces, and how does substrate reconstruction affect outcomes?

- Methodological Answer :

- Mechanism : The triazine acts as a trifunctional linker, reacting with dianhydrides (e.g., perylenetetracarboxylic dianhydride) via stepwise imidization. STM studies show:

- H-bonded pre-organized structures at 300–470 K.

- Covalent imide linkages above 550 K, with Au(111) surface reconstruction templating 2D network geometry .

- Substrate Effects : Gold reconstruction creates adatom pits that anchor reactive intermediates, but may introduce defects (e.g., triangular voids) in the final polymer .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound and its derivatives?

- Methodological Answer :

- Contradiction Source : Discrepancies arise from varying substituents (e.g., bromine vs. methoxy groups) and measurement conditions (TGA in N₂ vs. air).

- Resolution Strategy :

Conduct controlled TGA/DSC under identical atmospheres (e.g., N₂, 10°C/min).

Compare degradation onset temperatures (T₀) for brominated (T₀ ~280°C) vs. non-halogenated analogs (T₀ ~220°C).

Correlate with computational studies (DFT) to assess bond dissociation energies (C-Br vs. C-H) .

Q. What environmental impacts are associated with this compound, particularly regarding aquatic toxicity?

- Methodological Answer :

- Testing Framework : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) to assess EC₅₀/LC₅₀ values.

- Key Findings :

- Brominated triazines show high acute toxicity (Daphnia magna EC₅₀ <1 mg/L) due to bioaccumulation and oxidative stress.

- Recommend degradation studies (e.g., UV/ozone treatment) to mitigate persistence .

Methodological Tables

Table 1 : Key Spectral Data for Characterization

| Technique | Critical Peaks/Patterns | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.6 (d, J=8.5 Hz, 6H, Ar-H) | |

| ¹³C NMR | δ 168.2 (C≡N), 131.9 (C-Br) | |

| FT-IR | 1550 cm⁻¹ (C≡N stretch), 1070 cm⁻¹ (C-Br) |

Table 2 : Thermal Stability Comparison

| Derivative | T₀ (°C) | Atmosphere | Reference |

|---|---|---|---|

| N,N',N''-tris(4-Bromophenyl) | 278 | N₂ | |

| N,N',N''-tris(4-Methoxyphenyl) | 215 | N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。